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Compound of Interest

Compound Name:
1-(2-Piperidin-1-yl-ethyl)-

piperazine

Cat. No.: B1363478 Get Quote

In the landscape of drug discovery and chemical research, precision is paramount. The ability

to uniquely and consistently identify a chemical substance across disparate datasets,

publications, and regulatory filings is the bedrock of scientific integrity and reproducibility. Trivial

or ambiguous names can lead to costly errors, while complex systematic names can be

cumbersome for computational processing. To bridge this gap, cheminformatics relies on line

notations—text strings that encode a molecule's structure.

This guide provides a detailed examination of two predominant notation systems, the Simplified

Molecular Input Line Entry System (SMILES) and the IUPAC International Chemical Identifier

(InChI), through the lens of a specific molecule: 1-(2-Piperidin-1-yl-ethyl)-piperazine. This

compound, with its distinct arrangement of cyclic and linear fragments, serves as an excellent

model for exploring the nuances, generation, and application of these powerful identifiers. For

professionals in drug development, a thorough understanding of these systems is not merely

academic; it is essential for effective data management, database searching, and

computational modeling.

The Subject Molecule: 1-(2-Piperidin-1-yl-ethyl)-
piperazine
Before delving into its notations, we must first understand the molecule itself. 1-(2-Piperidin-1-
yl-ethyl)-piperazine is a tertiary amine containing two saturated heterocyclic rings—a

piperidine ring and a piperazine ring—connected by an ethyl linker.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1363478?utm_src=pdf-interest
https://www.benchchem.com/product/b1363478?utm_src=pdf-body
https://www.benchchem.com/product/b1363478?utm_src=pdf-body
https://www.benchchem.com/product/b1363478?utm_src=pdf-body
https://www.benchchem.com/product/b1363478?utm_src=pdf-body
https://www.benchchem.com/product/b1363478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Chemical Properties
A summary of the key identifiers and properties for this molecule is presented below. This data

provides a foundational, verifiable profile of the compound.

Property Value Source

IUPAC Name
1-(2-piperidin-1-

ylethyl)piperazine
[J&K Scientific][1]

CAS Number 22763-65-1 [J&K Scientific][1]

PubChem CID 2737212 [J&K Scientific][1]

Molecular Formula C₁₁H₂₃N₃ [J&K Scientific][1]

Molecular Weight 197.32 g/mol [J&K Scientific][1]

Canonical SMILES C1CCN(CC1)CCN2CCNCC2 [J&K Scientific][1]

InChI

InChI=1S/C11H23N3/c1-2-6-

13(7-3-1)10-11-14-8-4-12-5-9-

14/h12H,1-11H2

[德尔塔][2]

InChIKey
NWWINQCALMSSFD-

UHFFFAOYSA-N
[J&K Scientific][1]

Structural Representation
The two-dimensional structure of the molecule is the basis for generating its line notations. The

diagram below illustrates the connectivity of the atoms.

Caption: 2D structure of 1-(2-Piperidin-1-yl-ethyl)-piperazine.

The SMILES Notation: A Practical Approach
The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes a

chemical structure using a short ASCII string.[3] Developed in the 1980s, its human-readability

and compactness have made it a staple in chemical databases and machine learning

applications.[4]
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Core Principles of SMILES Generation
SMILES generation is conceptually a depth-first traversal of the molecular graph.[5] The key

rules are:

Atoms: Represented by their atomic symbols. Elements in the "organic subset" (B, C, N, O,

P, S, F, Cl, Br, I) do not need brackets unless charged.[6]

Bonds: Single, double, and triple bonds are represented by -, =, and # respectively. Single

bonds are the default and are usually omitted.[3]

Branches: Side chains are enclosed in parentheses ().[2]

Rings: Cyclic structures are broken at an arbitrary point. The two atoms at the break are

given the same number to indicate their connection.[2]

Deconstructing the SMILES for 1-(2-Piperidin-1-yl-ethyl)-
piperazine
The canonical SMILES for our molecule is C1CCN(CC1)CCN2CCNCC2. Let's break down how

this string represents the structure.
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Caption: Logical flow for generating the SMILES string.

C1CCN: The algorithm starts at a carbon in the piperidine ring, assigning it the ring-opening

number 1. It proceeds around the ring through two more carbons to the nitrogen.

N(...): The piperidine nitrogen is a branch point. The atoms on the main ring path are listed

first, and the side chain is enclosed in parentheses.

(CC1): Inside the parentheses, the algorithm traverses the rest of the piperidine ring—two

carbons—until it reaches the atom designated 1, closing the ring.

CCN2: After the parenthesis closes, the string continues from the branch atom (the

piperidine nitrogen) down the ethyl linker (CC) to the first nitrogen of the piperazine ring. This
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nitrogen is part of a new ring, so it's assigned the number 2.

CCNCC2: The path continues around the piperazine ring (CCNCC) until it reaches the atom

designated 2, closing the second ring.

While many valid SMILES strings can be written for one molecule, a Canonical SMILES is a

unique variant generated by a canonicalization algorithm.[3] This ensures that a given molecule

will always have the exact same SMILES string, which is critical for indexing and searching

chemical databases.[5]

The InChI Notation: A Universal Standard
The IUPAC International Chemical Identifier (InChI) is a non-proprietary, open-standard

identifier designed to be a unique, machine-readable signature for a chemical substance.[7]

Developed by IUPAC and the InChI Trust, it provides a hierarchical, layered representation of

molecular information.

The Layered Structure of InChI
An InChI string is a sequence of layers, each providing a more specific level of detail. This

structure allows users to define chemical identity at different levels of granularity (e.g., ignoring

or including stereochemistry). The standard layers include:

Main Layer: Contains the chemical formula, atom connections (without formal bond orders),

and hydrogen atom positions.

Charge Layer: Specifies charges and protonation states.

Stereochemical Layer: Defines stereochemistry around double bonds and tetrahedral

centers.

Isotopic Layer: Defines isotopic labeling.

Deconstructing the InChI for 1-(2-Piperidin-1-yl-ethyl)-
piperazine
The InChI for our molecule is InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-

14/h12H,1-11H2.
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Caption: The layered structure of the InChI for the target molecule.

InChI=1S/: The prefix indicates a standard InChI, version 1.

C11H23N3: This is the chemical formula layer, ordered according to Hill notation (C, then H,

then alphabetical).

/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14: This is the connectivity layer. It describes how the

14 heavy atoms (11 carbons and 3 nitrogens) are connected. The notation 13(7-3-1)

indicates that atom 13 (the piperidine nitrogen) is connected to atoms 7, 3, and 1, and also to

the next atom in the chain (atom 10).

/h12H,1-11H2: This is the hydrogen layer. It specifies that atom 12 (the secondary amine in

the piperazine ring) has one attached hydrogen (12H), and atoms 1 through 11 each have

two attached hydrogens (1-11H2).

The InChIKey: A Constant-Length Hash for Web
Searching
While InChI strings are unique, their variable length makes them poorly suited for indexing in

standard search engines. To solve this, the InChIKey was developed. It is a 27-character, fixed-

length hash of the full InChI string.

For our molecule, the InChIKey is NWWINQCALMSSFD-UHFFFAOYSA-N.

NWWINQCALMSSFD: The first 14 characters encode the core molecular connectivity.

UHFFFAOYSA: This block encodes stereochemistry and other layers (in this case, it

indicates default, non-isomeric information).

N: A final character indicates the protonation state.

This fixed-length key is highly effective for searching web databases like PubChem, Google

Patents, and others, ensuring that a search for a specific chemical structure is precise and

comprehensive.
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Protocol: Generation and Validation of Molecular
Notations
This protocol outlines a self-validating workflow for generating SMILES and InChI notations

from a chemical structure, a fundamental task in cheminformatics.

Objective: To generate and cross-validate the SMILES and InChI for 1-(2-Piperidin-1-yl-ethyl)-
piperazine using freely available online tools.

Methodology:

Structure Drawing:

Navigate to a web-based chemical sketcher such as MolView or the PubChem Sketcher.

Using the drawing tools, construct the 1-(2-Piperidin-1-yl-ethyl)-piperazine molecule.

Draw a piperidine ring.

Draw a piperazine ring.

Connect the nitrogen of the piperidine ring to one of the nitrogens on the piperazine ring

via a two-carbon (ethyl) chain.

Ensure the secondary amine on the piperazine ring has an implicit hydrogen.

Notation Generation:

Most chemical sketchers have a function to export or display molecular identifiers.

Locate the "Export" or "Tools" menu and select the options to generate "SMILES" and

"InChI".

Record the generated strings.

Expected SMILES: C1CCN(CC1)CCN2CCNCC2
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Expected InChI: InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-

11H2

Cross-Validation (Trustworthiness Check):

The core of a self-validating protocol is to reverse the process.

Open a new, blank instance of the chemical sketcher.

Find the "Import" or "Load from SMILES" function.

Paste the generated SMILES string (C1CCN(CC1)CCN2CCNCC2) into the input field and

execute.

Verification Step: Visually inspect the resulting structure. Does it perfectly match the

structure drawn in Step 1? If yes, the SMILES string is validated.

InChIKey Validation:

Navigate to the InChI Trust's online resolver or a major chemical database like PubChem.

Search using the generated InChIKey: NWWINQCALMSSFD-UHFFFAOYSA-N.

Verification Step: The search result should unambiguously retrieve 1-(2-Piperidin-1-yl-
ethyl)-piperazine. This confirms the InChIKey correctly corresponds to the intended

structure.

This closed-loop process ensures that the generated notations are not only syntactically correct

but also structurally accurate, providing a high degree of confidence in the data.

Conclusion: Integrating Notations into the Drug
Development Workflow
SMILES and InChI are not just abstract representations; they are workhorse tools in modern

drug discovery. SMILES, with its relative simplicity, is frequently used for creating virtual

libraries for high-throughput screening and as an input format for quantitative structure-activity

relationship (QSAR) models. InChI and its hashed InChIKey serve as the ultimate standard for
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archiving, publication, and patenting, ensuring that a molecule discovered today can be

unequivocally identified decades from now.

For the drug development professional, fluency in generating, interpreting, and validating these

notations is a critical skill. By mastering these systems, researchers can leverage the full power

of computational chemistry and global databases, accelerating the path from molecular

concept to therapeutic reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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